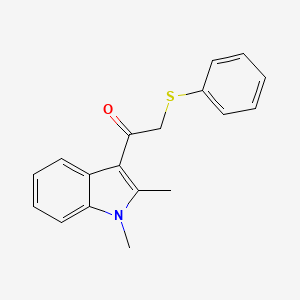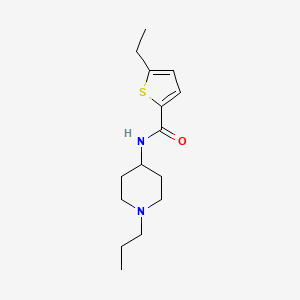
1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone
Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone, also known as DIME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DIME is a derivative of the natural compound indole, and its unique structure has led to a variety of studies investigating its properties and potential uses.
Mechanism of Action
The exact mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone is not fully understood, but it is believed to act on a variety of cellular targets. 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors in the brain. These effects are thought to contribute to 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone's potential anti-cancer and neuroprotective properties.
Biochemical and Physiological Effects:
1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone can inhibit cell proliferation and induce cell death in certain cancer cell lines. In vivo studies have shown that 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone can reduce tumor growth in mouse models of cancer. 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone in lab experiments is its unique structure, which allows for the investigation of its potential applications in a variety of research areas. However, one limitation of using 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone. One area of interest is the development of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone derivatives with improved solubility and potency. Another area of interest is the investigation of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone's potential applications in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone and its potential applications in cancer research.
Scientific Research Applications
1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for further development as an anti-cancer agent. In neuroscience, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. In drug discovery, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylthio)ethanone has been used as a starting point for the development of new compounds with potential therapeutic uses.
properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-13-18(15-10-6-7-11-16(15)19(13)2)17(20)12-21-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYTJWHSJYEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-dimethyl-1H-indol-3-yl)-2-(phenylsulfanyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-{6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4763637.png)
![ethyl 6-methyl-3-[(2-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4763653.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4763661.png)
![4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4763662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4763668.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-methylpiperidine](/img/structure/B4763671.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4763690.png)

![4-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4763711.png)
![5-[(2-chloro-4,5-difluorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4763720.png)
![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4763725.png)
![3-[(4-chlorobenzyl)thio]-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4763734.png)